8-Aminoguanine

Beschreibung

Eigenschaften

IUPAC Name |

2,8-diamino-1,7-dihydropurin-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N6O/c6-4-8-1-2(9-4)10-5(7)11-3(1)12/h(H6,6,7,8,9,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYDKPTZGVLTYPG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12=C(N=C(N1)N)N=C(NC2=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N6O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50182406 |

Source

|

| Record name | 8-Aminoguanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50182406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28128-41-8 |

Source

|

| Record name | 8-Aminoguanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028128418 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Aminoguanine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23170 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 8-Aminoguanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50182406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-AMINOGUANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K158TXW61R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 8-Aminoguanine: Synthesis, Chemical Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Aminoguanine, a naturally occurring purine derivative, has garnered significant interest in the scientific community for its diverse biological activities. It is a potent inhibitor of purine nucleoside phosphorylase (PNPase) and exhibits notable diuretic, natriuretic, and antihypertensive properties. This technical guide provides a comprehensive overview of this compound, detailing a plausible synthetic route, its key chemical and physical properties, and its established biological signaling pathways. Detailed experimental protocols for its synthesis and biological evaluation are provided to facilitate further research and development in the fields of medicinal chemistry and pharmacology.

Chemical Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process starting from the readily available precursor, guanine. The proposed synthetic pathway involves the bromination of guanine to form 8-bromoguanine, followed by a nucleophilic aromatic substitution (SNAr) reaction with ammonia to yield the final product.

Experimental Protocol: Synthesis of 8-Bromoguanine

Materials:

-

Guanine

-

Bromine

-

Deionized water

-

Sodium thiosulfate solution (10% w/v)

-

Beaker, magnetic stirrer, heating mantle, filtration apparatus

Procedure:

-

Suspend guanine in deionized water in a beaker with vigorous stirring.

-

Carefully add bromine water (a saturated solution of bromine in water) dropwise to the guanine suspension at room temperature. The reaction mixture will turn reddish-brown.

-

Heat the mixture gently to approximately 50-60°C with continuous stirring until the color of the bromine disappears, indicating the completion of the reaction. This may take several hours.

-

Cool the reaction mixture to room temperature.

-

To quench any unreacted bromine, add a 10% sodium thiosulfate solution dropwise until the reddish-brown color is completely discharged.

-

Collect the white precipitate of 8-bromoguanine by vacuum filtration.

-

Wash the product thoroughly with cold deionized water and then with a small amount of cold ethanol.

-

Dry the 8-bromoguanine product in a vacuum oven at 60°C.

Experimental Protocol: Synthesis of this compound

Materials:

-

8-Bromoguanine

-

Aqueous ammonia (28-30%)

-

Sealed reaction vessel (e.g., a pressure tube or autoclave)

-

Heating source (oil bath)

-

Filtration apparatus

Procedure:

-

Place 8-bromoguanine in a sealed reaction vessel.

-

Add an excess of concentrated aqueous ammonia to the vessel.

-

Seal the vessel tightly and heat it in an oil bath at 120-150°C for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the vessel to room temperature.

-

Carefully open the vessel in a well-ventilated fume hood.

-

A precipitate of this compound should have formed. Collect the solid product by vacuum filtration.

-

Wash the product with cold deionized water to remove any remaining ammonia and ammonium bromide.

-

The crude this compound can be purified by recrystallization from hot water or a suitable aqueous solvent system.

-

Dry the purified this compound under vacuum.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the tables below. While some experimental data is available, other values are computed or estimated based on related compounds due to a lack of comprehensive experimental characterization in the literature.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference/Source |

| IUPAC Name | 2,8-diamino-1,7-dihydro-6H-purin-6-one | PubChem[1] |

| Molecular Formula | C₅H₆N₆O | PubChem[1] |

| Molecular Weight | 166.14 g/mol | PubChem[1] |

| Appearance | White to beige powder | Sigma-Aldrich[2] |

| Melting Point | >300 °C (decomposes) | (Typical for purines) |

| Solubility | 0.1 M NaOH: 2 mg/mL (warmed) | Sigma-Aldrich[2] |

| DMSO: 1 mg/mL (warmed) | Sigma-Aldrich | |

| H₂O: 2 mg/mL (warmed) | Sigma-Aldrich | |

| pKa | Data not readily available | |

| logP | -1.4 | PubChem (Computed) |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Data | Observed/Reported Values | Reference/Source |

| ¹H NMR (DMSO-d₆) | Specific experimental data not readily available. Expected signals for purine ring and amino protons. | |

| ¹³C NMR (DMSO-d₆) | Specific experimental data not readily available. Expected signals for 5 carbon atoms of the purine ring. | |

| IR (KBr, cm⁻¹) | Specific experimental data not readily available. Expected peaks for N-H, C=O, C=N, and C-N stretching and bending. | |

| UV-Vis (λmax) | Dependent on solvent and pH. Expected absorption maxima in the UV region typical for substituted purines. |

Biological Activity and Signaling Pathways

This compound is primarily recognized for its inhibitory action on purine nucleoside phosphorylase (PNPase), an enzyme crucial for the purine salvage pathway. By inhibiting PNPase, this compound alters the balance of purine nucleosides and bases, leading to a variety of physiological effects, most notably diuresis and natriuresis.

Mechanism of Diuretic and Natriuretic Action

The diuretic and natriuretic effects of this compound are mediated through a signaling cascade initiated by the inhibition of PNPase in the renal interstitium. This inhibition leads to an accumulation of inosine, which in turn activates adenosine A2B receptors on renal microvascular smooth muscle cells. Activation of A2B receptors stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) levels. This cascade ultimately results in increased renal medullary blood flow, which contributes to the observed increase in urine volume and sodium excretion.

References

An In-Depth Technical Guide to the Mechanism of Action of 8-Aminoguanine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

8-Aminoguanine is a naturally occurring purine analog that has garnered significant interest for its therapeutic potential across a spectrum of diseases, including cardiovascular and renal disorders, metabolic syndrome, and age-associated dysfunctions.[1][2] Its primary mechanism of action is the competitive inhibition of the enzyme purine nucleoside phosphorylase (PNPase). This inhibition leads to a significant "rebalancing" of the purine metabolome, characterized by an increase in the substrates of PNPase—inosine and guanosine—and a decrease in its products—hypoxanthine and guanine.[2][3] This shift in purine levels triggers a cascade of downstream effects, including diuresis, natriuresis, glucosuria, and immunomodulation. Furthermore, this compound exhibits a secondary, PNPase-independent mechanism involving the inhibition of the small GTPase Rac1, which contributes to its potassium-sparing effects.[4] This technical guide provides a comprehensive overview of the molecular mechanisms of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways.

Core Mechanism of Action: Inhibition of Purine Nucleoside Phosphorylase (PNPase)

The central tenet of this compound's pharmacological activity is its role as a potent and competitive inhibitor of purine nucleoside phosphorylase (PNPase). PNPase is a key enzyme in the purine salvage pathway, catalyzing the reversible phosphorolysis of purine ribonucleosides and deoxyribonucleosides to their corresponding purine bases and ribose-1-phosphate or deoxyribose-1-phosphate.

By inhibiting PNPase, this compound effectively blocks the conversion of inosine to hypoxanthine and guanosine to guanine. This leads to an accumulation of the tissue-protective purines, inosine and guanosine, and a reduction in the potentially tissue-damaging purines, hypoxanthine and guanine.

Quantitative Data on PNPase Inhibition

The inhibitory potency of this compound against PNPase has been quantified in several studies. The inhibition constant (Ki) is a measure of the inhibitor's binding affinity to the enzyme.

| Compound | Enzyme Source | Substrate | Ki (µmol/L) | IC50 (µmol/L) | Reference |

| This compound | Human Recombinant PNPase | Inosine | 2.8 (95% CI: 2.2–3.5) | - | |

| This compound | Not Specified | Not Specified | 0.2 - 2.8 | - | |

| 8-Aminohypoxanthine | Human Recombinant PNPase | Inosine | 28 (95% CI: 23–34) | - | |

| 8-Aminohypoxanthine | Human Recombinant PNPase | Guanosine | 20 (95% CI: 14–29) | - | |

| 8-Aminoinosine | Human Recombinant PNPase | Inosine | 35 (95% CI: 26–49) | - | |

| 8-Aminoguanosine | Not Specified | Not Specified | - | 1.40 |

Signaling Pathway of PNPase Inhibition

The inhibition of PNPase by this compound initiates a cascade of events that ultimately lead to its diverse physiological effects.

Downstream Effects of PNPase Inhibition

The "rebalancing" of the purine metabolome by this compound has several significant downstream consequences:

Renal Effects: Diuresis, Natriuresis, and Glucosuria

A major physiological effect of this compound is the induction of diuresis (increased urine production), natriuresis (increased sodium excretion), and glucosuria (increased glucose excretion). This is primarily mediated by the elevated levels of inosine. Inosine activates adenosine A2B receptors, which in turn increases renal medullary blood flow, leading to enhanced renal excretory function.

Immunomodulatory Effects and T-Cell Toxicity

This compound's precursor, 8-aminoguanosine, has demonstrated selective toxicity towards T-lymphoblasts. This effect is particularly pronounced in the presence of 2'-deoxyguanosine. The inhibition of PNPase leads to an accumulation of deoxyguanosine triphosphate (dGTP) within T-cells, which is cytotoxic. This selective action on T-cells underscores the immunomodulatory potential of this compound.

Secondary Mechanism of Action: Inhibition of Rac1

In addition to its primary effect on PNPase, this compound also exhibits a secondary, independent mechanism of action by inhibiting the small GTPase, Rac1. This inhibition is responsible for the observed potassium-sparing (antikaliuretic) effect of this compound, a feature not shared by other PNPase inhibitors.

Quantitative Data on Rac1 Inhibition

The inhibitory effect of this compound on Rac1 is less potent than its effect on PNPase.

| Compound | Target | Effect | Concentration | Reference |

| This compound | Rac1 | Modest inhibition (~25% reduction in activity) | High concentrations |

Experimental Protocols

Purine Nucleoside Phosphorylase (PNPase) Inhibition Assay (Spectrophotometric)

This protocol is adapted from commercially available kits and literature methods.

Principle: The activity of PNPase is measured by monitoring the conversion of inosine to hypoxanthine. The hypoxanthine is then converted to uric acid by xanthine oxidase, and the formation of uric acid is measured spectrophotometrically at 293 nm.

Materials:

-

96-well UV-transparent microplate

-

Spectrophotometer capable of reading at 293 nm

-

PNPase enzyme (recombinant or from tissue/cell lysate)

-

Inosine (substrate)

-

Xanthine Oxidase

-

This compound (inhibitor)

-

Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.4)

-

Protease inhibitor cocktail (for lysates)

Procedure:

-

Sample Preparation: Prepare cell or tissue lysates by homogenization in cold assay buffer containing a protease inhibitor cocktail. Centrifuge to clarify the lysate.

-

Reaction Mixture Preparation: Prepare a reaction mixture containing assay buffer, inosine, and xanthine oxidase.

-

Inhibitor Preparation: Prepare serial dilutions of this compound in assay buffer.

-

Assay: a. To the wells of the microplate, add the sample (PNPase source) and the this compound dilutions (or buffer for control). b. Pre-incubate for a short period (e.g., 5-10 minutes) at room temperature. c. Initiate the reaction by adding the reaction mixture. d. Immediately measure the absorbance at 293 nm in kinetic mode for at least 30 minutes.

-

Data Analysis: Calculate the rate of uric acid formation from the linear portion of the kinetic curve. Determine the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The Ki can be determined using the Cheng-Prusoff equation if the Km of the substrate is known.

Measurement of Inosine and Hypoxanthine in Biological Samples by HPLC

This protocol is based on established high-performance liquid chromatography (HPLC) methods.

Principle: Inosine and hypoxanthine in biological fluids (e.g., urine, plasma, or microdialysate) are separated by reverse-phase HPLC and quantified by UV detection.

Materials:

-

HPLC system with a UV detector

-

C18 reverse-phase column

-

Mobile phase A: e.g., 0.1% Trifluoroacetic acid (TFA) in deionized water

-

Mobile phase B: e.g., Methanol or Acetonitrile

-

Standards for inosine and hypoxanthine

-

Centrifugal filters (for plasma deproteinization)

Procedure:

-

Sample Preparation:

-

Urine: Dilute with mobile phase A and filter.

-

Plasma: Deproteinize using centrifugal filters.

-

Microdialysate: Can often be injected directly.

-

-

Chromatography:

-

Equilibrate the C18 column with the initial mobile phase composition.

-

Inject the prepared sample.

-

Elute the analytes using a gradient of mobile phase B.

-

Monitor the eluent at a wavelength of approximately 250-260 nm.

-

-

Quantification: Identify and quantify inosine and hypoxanthine by comparing their retention times and peak areas to those of the standards.

Conclusion

This compound presents a multifaceted mechanism of action, primarily centered on the inhibition of purine nucleoside phosphorylase. This targeted enzymatic inhibition leads to a beneficial modulation of the purine metabolome, driving its therapeutic effects in various pathological conditions. The secondary, PNPase-independent inhibition of Rac1 further contributes to its unique pharmacological profile. The detailed understanding of these mechanisms, supported by quantitative data and robust experimental protocols, is crucial for the continued development and clinical application of this promising therapeutic agent. Further research to fully elucidate its immunomodulatory actions and to obtain more precise quantitative data on its secondary targets will undoubtedly pave the way for novel therapeutic strategies.

References

- 1. This compound and its actions in the metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 8-Aminopurines in the Cardiovascular and Renal Systems and Beyond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 8-Aminopurines: A Promising New Direction for Purine-Based Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 8-Aminopurines in the Cardiovascular and Renal Systems and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

The In Vitro Biological Activity of 8-Aminoguanine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the in vitro biological activities of 8-aminoguanine, a naturally occurring purine derivative.[1] The document outlines its core mechanisms of action, details the signaling pathways it modulates, presents quantitative data from key studies, and provides comprehensive experimental protocols for its investigation.

Core Mechanism of Action: Dual Inhibition

The primary in vitro biological activity of this compound stems from its function as a potent inhibitor of two key enzymes: Purine Nucleoside Phosphorylase (PNPase) and, to a lesser extent, the small G-protein Rac1.[2][3]

-

Purine Nucleoside Phosphorylase (PNPase) Inhibition: The most well-characterized action of this compound is the inhibition of PNPase.[2][4] This enzyme is crucial for the purine salvage pathway, where it catalyzes the reversible phosphorolysis of purine nucleosides like inosine and guanosine into their respective bases, hypoxanthine and guanine. By inhibiting PNPase, this compound effectively rebalances the purine metabolome, leading to an accumulation of tissue-protective purines (inosine, guanosine) and a reduction in potentially tissue-damaging ones (hypoxanthine, guanine).

-

Rac1 Inhibition: this compound has a secondary, distinct mechanism involving the inhibition of Rac1, a small G-protein. This action is independent of PNPase inhibition and is primarily associated with the compound's effects on potassium excretion, a phenomenon observed more prominently in in vivo studies. In vitro experiments in mouse cortical collecting duct cells have confirmed that this compound can significantly inhibit Rac1 activity.

Signaling Pathways Modulated by this compound

The enzymatic inhibitions initiated by this compound trigger downstream signaling cascades, primarily the Inosine/A2B Adenosine Receptor pathway.

2.1 PNPase Inhibition Pathway

Inhibition of PNPase by this compound leads to an increase in the intracellular and extracellular concentrations of inosine. This accumulated inosine subsequently activates the adenosine A2B receptor. Activation of this G-protein coupled receptor stimulates adenylyl cyclase, which in turn increases the levels of the second messenger cyclic AMP (3',5'-cAMP). This signaling cascade has been demonstrated in vitro using HEK293 cells expressing the A2B receptor and in renal microvascular smooth muscle cells.

2.2 Rac1 Inhibition Pathway

Separate from its effects on purine metabolism, this compound directly inhibits the activation of the small G-protein Rac1. This mechanism has been specifically demonstrated in mouse cortical collecting duct cells. While the broader downstream consequences of Rac1 inhibition by this compound are still under investigation, it is known to be the mechanism responsible for its potassium-sparing effects observed in vivo.

Quantitative Data Summary

The inhibitory potency of this compound against its primary target has been quantified in enzymatic assays.

Table 1: In Vitro Inhibitory Activity of this compound

| Target Enzyme | Substrate Used | Ki (Inhibition Constant) | Source |

|---|

| Human Recombinant PNPase | Inosine | 2.8 µmol/L | |

Summary of Key In Vitro Experimental Findings

The biological activities of this compound have been validated across various cell-based models.

Table 2: Key In Vitro Experimental Evidence

| Cell Model | Experiment | Key Finding | Citation(s) |

|---|---|---|---|

| HEK293 cells expressing A2B receptors | Adenylyl cyclase activity assay | Inosine (the level of which is increased by this compound) activated adenylyl cyclase. | |

| Renal Microvascular Smooth Muscle Cells (RMSMCs) | Measurement of inosine and 3',5'-cAMP | This compound increased intracellular inosine and 3',5'-cAMP. This effect was absent in cells from A2B knockout animals. | |

| Mouse Cortical Collecting Duct Cells | Rac1 activity assay | This compound (30 µmol/L) significantly inhibited Rac1 activation. |

| Human T-lymphoblasts | Cell viability assay | 8-aminoguanosine (a prodrug of this compound) was selectively toxic to T-cells in the presence of 2'-deoxyguanosine. | |

Detailed Experimental Protocols

This section provides detailed methodologies for key in vitro experiments used to characterize the biological activity of this compound.

5.1 Purine Nucleoside Phosphorylase (PNPase) Inhibition Assay

This protocol determines the inhibitory activity of this compound against PNPase by measuring the conversion of a substrate (e.g., inosine) to its product (hypoxanthine).

-

Materials:

-

Recombinant human PNPase (rhPNPase)

-

Inosine or Guanosine (substrate)

-

This compound (test inhibitor)

-

Phosphate buffer (e.g., 50 mmol/L KH2PO4, pH 7.4)

-

Bovine Serum Albumin (BSA)

-

Microplate reader

-

UPLC-MS/MS or spectrophotometer for product detection

-

-

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in the assay buffer.

-

Reaction Setup: In a 96-well plate, combine the assay buffer, BSA (e.g., 0.1 mg/ml), varying concentrations of the substrate inosine (e.g., 100–2000 µmol/L), and the desired concentrations of this compound (e.g., 25 or 50 µmol/L).

-

Enzyme Addition: Initiate the reaction by adding a low concentration of rhPNPase (e.g., 1 ng per 50 µl) to each well. The low enzyme concentration ensures that initial reaction velocities are linear.

-

Incubation: Incubate the plate at 30°C for a defined period (e.g., 10 minutes).

-

Reaction Termination: Stop the reaction, typically by adding a strong acid (e.g., perchloric acid) or by flash-freezing.

-

Detection: Quantify the amount of product (hypoxanthine) formed using a suitable analytical method like UPLC-MS/MS.

-

Data Analysis: Determine the initial reaction velocities at each substrate and inhibitor concentration. Calculate the Ki value by fitting the data to the Michaelis-Menten equation and appropriate enzyme inhibition models (e.g., competitive, non-competitive).

-

References

- 1. This compound and Its Actions on Renal Excretory Function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ahajournals.org [ahajournals.org]

- 3. This compound Induces Diuresis, Natriuresis, and Glucosuria by Inhibiting Purine Nucleoside Phosphorylase and Reduces Potassium Excretion by Inhibiting Rac1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

8-Aminoguanine as a Purine Nucleoside Phosphorylase (PNPase) Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Purine nucleoside phosphorylase (PNPase) is a critical enzyme in the purine salvage pathway, catalyzing the reversible phosphorolysis of purine ribonucleosides and 2'-deoxyribonucleosides to the corresponding purine base and ribose-1-phosphate or 2'-deoxyribose-1-phosphate. Its role in T-cell proliferation has made it a significant target for the development of immunosuppressive agents. 8-Aminoguanine is a potent and well-characterized inhibitor of PNPase. This document provides an in-depth technical overview of this compound as a PNPase inhibitor, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its characterization, and the key signaling pathways it modulates.

Mechanism of Action

This compound acts as a competitive inhibitor of PNPase. By binding to the active site of the enzyme, it prevents the binding of the natural substrates, primarily inosine and guanosine. This inhibition leads to a "rebalancing" of the purine metabolome, characterized by an increase in the intracellular and extracellular concentrations of PNPase substrates (inosine and guanosine) and a decrease in its products (hypoxanthine and guanine)[1][2]. The accumulation of inosine, in particular, has significant downstream signaling consequences.

Quantitative Inhibitory Data

The inhibitory potency of this compound and related compounds against PNPase has been determined in various studies. The inhibition constant (Ki) is a key parameter reflecting the affinity of the inhibitor for the enzyme.

| Compound | Enzyme Source | Substrate | Ki (µmol/L) | Reference |

| This compound | Recombinant Human PNPase | Inosine | 2.8 | [3] |

| 8-Amino-3-deazaguanine | Mammalian PNP | - | IC50: 9.9 | [4] |

Signaling Pathways and Experimental Workflows

Downstream Signaling Pathway of PNPase Inhibition by this compound

The primary downstream effect of PNPase inhibition by this compound is the accumulation of inosine, which subsequently activates adenosine A2B receptors. This initiates a signaling cascade with various physiological effects, notably in the renal system where it induces diuresis, natriuresis, and glucosuria[3].

Caption: Signaling pathway of PNPase inhibition by this compound.

Experimental Workflow for PNPase Inhibition Assay

A typical workflow to determine the inhibitory potential of a compound like this compound against PNPase involves several key steps, from sample preparation to data analysis.

Caption: Experimental workflow for a PNPase inhibition assay.

Experimental Protocols

Recombinant Human PNPase Inhibition Assay

This protocol outlines a method for determining the inhibitory activity of this compound on recombinant human PNPase (rhPNPase).

Materials:

-

Recombinant human PNPase (rhPNPase)

-

Inosine (substrate)

-

Guanosine (substrate)

-

This compound (inhibitor)

-

Potassium phosphate buffer (KH2PO4), pH 7.4

-

Bovine serum albumin (BSA)

-

High-performance liquid chromatography (HPLC) system with UV detector

Procedure:

-

Reaction Mixture Preparation: Prepare a 50 µL reaction mixture containing:

-

100–2000 µmol/L of inosine or guanosine.

-

0.1 mg/mL bovine serum albumin.

-

50 mmol/L KH2PO4 buffer, pH 7.4.

-

Varying concentrations of this compound (e.g., 25 or 50 µmol/L).

-

-

Enzyme Addition: Add a low concentration of rhPNPase (e.g., 1 ng per 50 µL) to the reaction mixture to initiate the reaction. The low enzyme concentration ensures that the initial reaction velocities are linear over the reaction time.

-

Incubation: Incubate the reaction mixture for 10 minutes at 30°C.

-

Reaction Termination and Analysis: Terminate the reaction and analyze the formation of the product (hypoxanthine or guanine) using HPLC with UV absorbance detection.

-

Data Analysis:

-

Determine the initial reaction velocities at different substrate and inhibitor concentrations.

-

Fit the data to a competitive inhibition model using appropriate software (e.g., GraphPad Prism) to calculate the inhibition constant (Ki).

-

In Vivo Assessment of PNPase Inhibition

This protocol describes an in vivo method to confirm the inhibitory effect of this compound on PNPase activity in a rat model.

Materials:

-

Sprague-Dawley or Dahl salt-sensitive rats

-

This compound

-

Vehicle (e.g., 0.9% saline)

-

Metabolic cages for urine collection

-

UPLC-MS/MS system

Procedure:

-

Animal Acclimatization and Dosing: Acclimate rats in metabolic cages. Administer a single intravenous injection of this compound (e.g., 33.5 µmol/kg) or vehicle.

-

Urine Collection: Collect urine at timed intervals (e.g., pre-dose and post-dose).

-

Sample Analysis: Analyze the urine samples for the concentrations of PNPase substrates (inosine, guanosine) and products (hypoxanthine, guanine) using UPLC-MS/MS.

-

Data Analysis: Calculate the ratios of PNPase products to substrates (e.g., hypoxanthine-to-inosine ratio and guanine-to-guanosine ratio). A decrease in these ratios in the this compound-treated group compared to the vehicle group indicates in vivo PNPase inhibition.

Structural Insights into this compound Binding

While a specific crystal structure of this compound in complex with human PNPase is not publicly available in the Protein Data Bank (PDB), structural information can be inferred from related complexes, such as human PNPase with 8-azaguanine (PDB ID: 1V41) and other inhibitors.

The active site of human PNPase is a well-defined cavity that accommodates the purine base, the ribose moiety, and the phosphate group. The binding of guanine and its analogs is stabilized by a network of hydrogen bonds and hydrophobic interactions. The 8-amino group of this compound is predicted to form additional hydrogen bonds within the active site, contributing to its high inhibitory potency. Molecular modeling studies based on the crystal structures of similar inhibitors can provide a more detailed understanding of the specific interactions of this compound with the active site residues of PNPase.

Conclusion

This compound is a potent inhibitor of purine nucleoside phosphorylase with a well-defined mechanism of action. Its ability to modulate the purine metabolome, particularly by increasing inosine levels, leads to significant downstream signaling events with therapeutic potential in various conditions, including renal and cardiovascular diseases. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals working on PNPase inhibitors and related therapeutic areas. Further investigation into the precise structural interactions of this compound with the PNPase active site will be valuable for the design of next-generation inhibitors with improved potency and selectivity.

References

- 1. 8-Aminopurines: A Promising New Direction for Purine-Based Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 8-Aminopurines in the Cardiovascular and Renal Systems and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of 8-amino-3-deazaguanine via imidazole precursors. Antitumor activity and inhibition of purine nucleoside phosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]

Endogenous Production of 8-Aminoguanine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Aminoguanine is an endogenously produced purine analog that has garnered significant interest due to its pharmacological activities, including its role as a potent inhibitor of purine nucleoside phosphorylase (PNPase). This technical guide provides an in-depth overview of the endogenous biosynthesis of this compound, detailing the key metabolic pathways, enzymatic reactions, and regulatory aspects. Furthermore, this document outlines comprehensive experimental protocols for the detection and quantification of this compound and its precursors in biological matrices, as well as for the characterization of PNPase activity. Quantitative data from comparative studies are summarized, and key pathways and experimental workflows are visualized to facilitate a deeper understanding of the science underpinning the endogenous production of this important biomolecule.

Introduction

This compound is a naturally occurring modified purine base.[1] Its presence in biological systems is primarily a consequence of nitrosative stress, a condition characterized by an excess of reactive nitrogen species (RNS).[2] The molecule has demonstrated significant biological effects, most notably the inhibition of purine nucleoside phosphorylase (PNPase), an enzyme crucial for the purine salvage pathway.[3] This inhibitory action leads to alterations in purine metabolism, including the accumulation of PNPase substrates like inosine and guanosine, which can have downstream physiological consequences such as diuresis and natriuresis.[4] Understanding the endogenous production of this compound is therefore critical for researchers in fields ranging from pharmacology and drug development to the study of diseases associated with nitrosative stress.

Biosynthetic Pathways of this compound

The endogenous synthesis of this compound originates from the nitration of guanine moieties within nucleic acids (RNA) or free guanosine, a reaction often mediated by peroxynitrite, a potent RNS.[1] This leads to the formation of 8-nitroguanosine, the central precursor for two distinct biosynthetic pathways culminating in this compound. Both pathways are critically dependent on the enzymatic activity of purine nucleoside phosphorylase (PNPase).

Pathway 1:

-

Reduction: 8-Nitroguanosine is first reduced to 8-aminoguanosine.

-

Phosphorolysis: 8-Aminoguanosine is then converted to this compound by PNPase, which cleaves the glycosidic bond.

Pathway 2:

-

Phosphorolysis: PNPase acts on 8-nitroguanosine to produce 8-nitroguanine.

-

Reduction: 8-Nitroguanine is subsequently reduced to form this compound.

The PNPase inhibitor forodesine has been shown to decrease the metabolic flux through Pathway 2, leading to a shunt towards Pathway 1 and an accumulation of 8-aminoguanosine.

Biosynthetic pathways of this compound.

Quantitative Data

The endogenous levels of this compound and its precursors have been quantified in various biological samples, with notable differences observed between strains of rats. Dahl salt-sensitive (SS) rats, a model for salt-sensitive hypertension, exhibit significantly higher levels of these compounds compared to Sprague-Dawley rats, which is attributed to increased production of 8-nitroguanosine.

Table 1: Basal Levels of this compound and its Precursors in Rat Kidney Microdialysate

| Compound | Sprague-Dawley (Concentration) | Dahl Salt-Sensitive (Concentration) | Fold-Increase |

| 8-Nitroguanine | Undisclosed | Undisclosed | 5 |

| 8-Aminoguanosine | Undisclosed | Undisclosed | 2 |

| This compound | Undisclosed | Undisclosed | 6 |

Table 2: Basal Levels of this compound and its Precursors in Rat Urine

| Compound | Sprague-Dawley (Concentration) | Dahl Salt-Sensitive (Concentration) | Fold-Increase |

| 8-Nitroguanosine | Undisclosed | Undisclosed | 78 |

| 8-Nitroguanine | Undisclosed | Undisclosed | 461 |

| 8-Aminoguanosine | Undisclosed | Undisclosed | 63 |

| This compound | 0.2 µmol/L (mean) | 1.3 µmol/L (mean) | 6 |

Experimental Protocols

Quantification of this compound and Precursors by UPLC-MS/MS

This protocol describes the analysis of this compound and its precursors in urine and kidney tissue homogenates using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

4.1.1. Sample Preparation

-

Urine:

-

Thaw frozen urine samples and dilute 1:1 with a buffer containing isotopically labeled internal standards (e.g., [¹⁵N₅]8-oxodG, [M+4]8-oxoGuo).

-

To dissolve any precipitate, heat the samples to 37°C for 10 minutes and vortex thoroughly.

-

Centrifuge at 5,000 x g for 10 minutes to pellet any remaining solids.

-

The supernatant is ready for UPLC-MS/MS analysis.

-

-

Kidney Tissue:

-

Excise kidney tissue and immediately freeze in liquid nitrogen.

-

Homogenize the frozen tissue in a cold buffer (e.g., 1x PNP Assay Buffer) containing a protease inhibitor cocktail using a Dounce homogenizer on ice.

-

Incubate the homogenate on ice for 15-30 minutes.

-

Centrifuge at 10,000 x g for 15 minutes at 4°C to remove insoluble material.

-

Collect the supernatant for analysis.

-

4.1.2. UPLC-MS/MS Analysis

-

Chromatography:

-

Column: Phenomenex Prodigy ODS HPLC column (100 × 2 mm, 3 µm) with a C18 guard column (4 × 2 mm).

-

Mobile Phase A: 10 mM ammonium formate, pH 3.75.

-

Mobile Phase B: 10 mM ammonium formate, pH 3.75, with 10% acetonitrile.

-

Flow Rate: 200 µl/min.

-

Injection Volume: 25 µl.

-

Gradient:

-

0-10 min: 100% A (isocratic).

-

10-15 min: Linear gradient to 20% B.

-

15-43 min: Linear gradient to 31.2% B.

-

-

-

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for each analyte and internal standard.

-

UPLC-MS/MS workflow for this compound.

Purine Nucleoside Phosphorylase (PNPase) Activity Assay

This colorimetric assay measures PNPase activity by quantifying the production of hypoxanthine from inosine, which is then converted to uric acid.

4.2.1. Reagent Preparation

-

PNP Assay Buffer (1x): Dilute 10x PNP Assay Buffer with deionized water.

-

Developer: Reconstitute with 1x PNP Assay Buffer.

-

Inosine Substrate: Ready to use.

-

PNP Positive Control: Reconstitute with 1x PNP Assay Buffer.

-

Hypoxanthine Standard (1 mM): Dilute 10 mM Hypoxanthine Standard with 1x PNP Assay Buffer.

4.2.2. Assay Procedure

-

Prepare a standard curve using the 1 mM Hypoxanthine Standard (0, 2, 4, 6, 8, 10 nmole/well).

-

Add 2-50 µL of sample (cell or tissue lysate) or positive control to a 96-well UV-transparent plate.

-

Adjust the volume of all wells to 50 µL with 1x PNP Assay Buffer.

-

Prepare a reaction mix containing:

-

46 µL 1x PNP Assay Buffer

-

2 µL Developer

-

2 µL Inosine Substrate

-

-

Add 50 µL of the reaction mix to each well.

-

Measure the absorbance at 293 nm in kinetic mode for 30-60 minutes at 37°C.

-

Calculate the PNPase activity from the rate of uric acid formation, using the hypoxanthine standard curve.

PNPase activity assay principle.

In Vivo Renal Microdialysis in Rats

This protocol describes the collection of interstitial fluid from the kidney of anesthetized rats for the analysis of purine metabolites.

4.3.1. Probe Implantation

-

Anesthetize the rat and place it on a surgical board.

-

Expose the kidney through a flank incision.

-

Carefully insert a microdialysis probe into the renal cortex or medulla.

-

Perfuse the probe with a physiological saline solution at a low flow rate (e.g., 0.5-2.0 µL/min).

4.3.2. Sample Collection

-

Allow the system to equilibrate for at least 60 minutes after probe insertion.

-

Collect dialysate samples at timed intervals (e.g., every 30 minutes) into chilled collection vials.

-

Store the collected samples at -80°C until analysis by UPLC-MS/MS.

Renal microdialysis workflow.

Conclusion

The endogenous production of this compound is a direct consequence of nitrosative stress and is intricately linked to purine metabolism through the action of PNPase. The elevated levels of this compound and its precursors in pathological models such as the Dahl salt-sensitive rat highlight its potential as a biomarker and therapeutic target. The detailed experimental protocols provided in this guide offer a robust framework for researchers to investigate the biosynthesis and physiological roles of this compound, paving the way for advancements in drug development and the understanding of diseases associated with altered purine metabolism and nitrosative stress.

References

- 1. Biochemical pathways of this compound production in Sprague-Dawley and Dahl salt-sensitive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ahajournals.org [ahajournals.org]

- 3. 8-Aminopurines in the Cardiovascular and Renal Systems and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound and Its Actions on Renal Excretory Function - PMC [pmc.ncbi.nlm.nih.gov]

Structural Analysis of 8-Aminoguanine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Aminoguanine, a naturally occurring purine derivative, has garnered significant attention for its therapeutic potential, primarily as a potent inhibitor of purine nucleoside phosphorylase (PNPase). This inhibition leads to a cascade of downstream effects with implications for cardiovascular, renal, and metabolic diseases. A thorough understanding of its molecular structure is paramount for elucidating its mechanism of action and for the rational design of novel therapeutics. This technical guide provides a comprehensive overview of the structural and spectroscopic properties of this compound, its metabolic and signaling pathways, and detailed experimental protocols. Due to the limited availability of experimental data on the isolated molecule, this guide combines published biological data with computationally predicted structural and spectroscopic information to offer a holistic view of this compound.

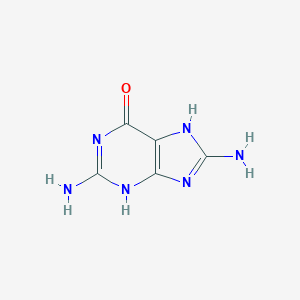

Molecular Structure and Properties

While an experimental crystal structure of this compound has not been reported in the literature, its molecular geometry and electronic properties can be reliably predicted using computational chemistry methods. The data presented here is derived from Density Functional Theory (DFT) calculations, providing valuable insights into the molecule's three-dimensional arrangement and physicochemical characteristics.

Computed Molecular Geometry

The optimized geometry of this compound reveals a planar purine core. The exocyclic amino group at the C8 position is predicted to be nearly coplanar with the purine ring, allowing for delocalization of the nitrogen lone pair into the ring system. The tautomeric form presented, with a proton on N7 and the keto oxygen at C6, is generally considered to be a stable tautomer for guanine derivatives in biological systems.

Table 1: Predicted Bond Lengths of this compound

| Bond | Predicted Length (Å) |

| N1 - C2 | 1.38 |

| C2 - N3 | 1.32 |

| N3 - C4 | 1.37 |

| C4 - C5 | 1.39 |

| C5 - C6 | 1.43 |

| C6 - N1 | 1.37 |

| C5 - N7 | 1.38 |

| N7 - C8 | 1.33 |

| C8 - N9 | 1.37 |

| N9 - C4 | 1.38 |

| C2 - N10 | 1.34 |

| C6 - O11 | 1.24 |

| C8 - N12 | 1.35 |

Note: Data is based on DFT calculations and should be considered theoretical.

Table 2: Predicted Bond Angles of this compound

| Atoms | Predicted Angle (°) |

| C6 - N1 - C2 | 123.5 |

| N1 - C2 - N3 | 119.0 |

| C2 - N3 - C4 | 119.5 |

| N3 - C4 - C5 | 128.0 |

| C4 - C5 - C6 | 112.0 |

| C5 - C6 - N1 | 118.0 |

| C4 - C5 - N7 | 109.0 |

| C5 - N7 - C8 | 105.0 |

| N7 - C8 - N9 | 111.0 |

| C8 - N9 - C4 | 105.0 |

| N3 - C4 - N9 | 123.0 |

| N1 - C2 - N10 | 120.5 |

| N3 - C2 - N10 | 120.5 |

| N1 - C6 - O11 | 121.0 |

| C5 - C6 - O11 | 121.0 |

| N7 - C8 - N12 | 124.5 |

| N9 - C8 - N12 | 124.5 |

Note: Data is based on DFT calculations and should be considered theoretical.

Spectroscopic Analysis

Spectroscopic techniques are essential for the structural elucidation and quantification of this compound. The following sections detail the predicted spectroscopic signatures of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H and ¹³C NMR chemical shifts provide a theoretical fingerprint for this compound, which can be used to aid in the identification and structural verification of the compound and its derivatives.

Table 3: Predicted ¹H NMR Chemical Shifts of this compound

| Proton | Predicted Chemical Shift (ppm) |

| H (N1) | 10.8 |

| H (N10) | 6.5 |

| H (N7) | 11.5 |

| H (N12) | 5.8 |

Note: Predicted shifts are relative to TMS and can be influenced by solvent and pH.

Table 4: Predicted ¹³C NMR Chemical Shifts of this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C2 | 154.0 |

| C4 | 151.0 |

| C5 | 116.0 |

| C6 | 158.0 |

| C8 | 149.0 |

Note: Predicted shifts are relative to TMS and can be influenced by solvent and pH.

Infrared (IR) Spectroscopy

The predicted IR spectrum of this compound is characterized by distinct vibrational modes corresponding to its functional groups.

Table 5: Predicted Major IR Absorption Bands of this compound

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 3450 - 3300 | N-H stretching (amino groups) |

| 3100 - 3000 | N-H stretching (imidazole and pyrimidine rings) |

| 1680 - 1650 | C=O stretching (amide) |

| 1640 - 1580 | C=N and C=C stretching (purine ring) |

| 1580 - 1500 | N-H bending |

Note: Data is based on theoretical calculations.

UV-Visible (UV-Vis) Spectroscopy

The electronic transitions within the purine ring system of this compound give rise to characteristic UV-Vis absorption bands.

Table 6: Predicted UV-Vis Absorption Maxima of this compound

| Predicted λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Electronic Transition |

| 215 | ~18,000 | π → π |

| 275 | ~12,000 | π → π |

| 295 (shoulder) | ~9,000 | n → π* |

Note: Data is based on TD-DFT calculations and can be influenced by solvent and pH.

Biological Activity and Signaling Pathways

This compound is an endogenous molecule that can be formed from the metabolic reduction of 8-nitroguanine derivatives.[1] Its primary biological role is the inhibition of purine nucleoside phosphorylase (PNPase).

Biosynthesis of this compound

This compound can be synthesized in vivo through two primary pathways originating from 8-nitroguanosine, a product of nitrosative stress.[1]

Caption: Biosynthesis pathways of this compound.

Mechanism of Action: PNPase Inhibition

This compound is a potent competitive inhibitor of purine nucleoside phosphorylase (PNPase). This enzyme is crucial for the purine salvage pathway, catalyzing the phosphorolysis of purine nucleosides to their corresponding bases. By inhibiting PNPase, this compound leads to an accumulation of its substrates, primarily inosine and guanosine.[2]

Caption: Inhibition of PNPase by this compound.

Downstream Signaling: Inosine and A2B Receptor Activation

The accumulation of inosine resulting from PNPase inhibition is a key event in the downstream signaling of this compound. Inosine can activate the adenosine A2B receptor, leading to various physiological responses, including vasodilation and natriuresis.[2][3]

Caption: Downstream signaling cascade of this compound.

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the nitrosation of 2,6-diaminopurine followed by reduction.

Workflow for the Synthesis of this compound

Caption: Synthetic workflow for this compound.

Detailed Protocol:

-

Nitrosation: Dissolve 2,6-diaminopurine in an aqueous solution of hydrochloric acid. Cool the solution in an ice bath. Add a solution of sodium nitrite dropwise while maintaining the temperature below 5 °C. Stir the reaction mixture for 1-2 hours. The formation of the nitroso intermediate can be monitored by thin-layer chromatography (TLC).

-

Reduction: To the reaction mixture containing the nitroso intermediate, add a reducing agent such as sodium dithionite (Na₂S₂O₄) portion-wise. The color of the solution will typically change, indicating the reduction of the nitroso group.

-

Isolation and Purification: After the reaction is complete, neutralize the solution to precipitate the crude this compound. The product can be collected by filtration, washed with cold water and ethanol, and then purified by recrystallization from a suitable solvent system, such as water or a water/ethanol mixture.

PNPase Inhibition Assay

The inhibitory activity of this compound on PNPase can be determined using a spectrophotometric assay that monitors the conversion of a substrate, such as inosine, to hypoxanthine.

Workflow for PNPase Inhibition Assay

Caption: Workflow for PNPase inhibition assay.

Detailed Protocol:

-

Reagents: Prepare solutions of phosphate buffer, inosine, xanthine oxidase, and purine nucleoside phosphorylase. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or dilute NaOH) and create a series of dilutions.

-

Assay Setup: In a 96-well plate, add the reaction buffer, inosine, and xanthine oxidase to each well. Add varying concentrations of this compound to the test wells and the corresponding vehicle to the control wells.

-

Reaction Initiation: Initiate the reaction by adding PNPase to all wells.

-

Measurement: Immediately place the plate in a spectrophotometer and monitor the increase in absorbance at 293 nm over time. This absorbance change corresponds to the formation of uric acid from hypoxanthine by xanthine oxidase.

-

Data Analysis: Determine the initial reaction rates for each concentration of this compound. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Conclusion

This compound is a molecule of significant pharmacological interest due to its potent inhibition of PNPase. While experimental data on its isolated structure is limited, computational methods provide a robust framework for understanding its molecular geometry and spectroscopic properties. The well-characterized metabolic and signaling pathways of this compound offer clear targets for future drug development. This technical guide serves as a comprehensive resource for researchers, providing both theoretical structural data and practical experimental protocols to facilitate further investigation into this promising therapeutic agent.

References

8-Aminoguanine: A Technical Guide to its Role in Purine Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Aminoguanine, an endogenous purine analog, is a potent inhibitor of purine nucleoside phosphorylase (PNPase), a key enzyme in the purine salvage pathway. This inhibition leads to a significant shift in the purine metabolome, characterized by an accumulation of PNPase substrates, such as inosine and guanosine, and a reduction in its products, including hypoxanthine and guanine. This rebalancing of purine levels has demonstrated considerable therapeutic potential in preclinical models of cardiovascular and renal diseases, metabolic syndrome, and age-related disorders. This technical guide provides an in-depth overview of the mechanism of action of this compound, its role in purine metabolism, and detailed experimental protocols for its study.

Introduction

Purine metabolism is a fundamental biological process involving the synthesis, degradation, and recycling of purine nucleotides, which are essential for cellular energy, signaling, and as building blocks for DNA and RNA. The purine salvage pathway allows cells to recycle purine bases from the degradation of nucleic acids, conserving energy compared to de novo synthesis. A critical enzyme in this pathway is purine nucleoside phosphorylase (PNPase), which catalyzes the reversible phosphorolysis of purine nucleosides like inosine and guanosine to their respective bases, hypoxanthine and guanine.

This compound is a naturally occurring molecule that has garnered significant interest for its ability to selectively inhibit PNPase.[1][2] This inhibition alters the delicate balance of purine metabolites, leading to a cascade of downstream effects with therapeutic implications.[3][4]

Mechanism of Action of this compound

The primary mechanism of action of this compound is its competitive inhibition of purine nucleoside phosphorylase (PNPase).[5] By binding to the active site of PNPase, this compound prevents the breakdown of inosine and guanosine. This leads to:

-

Increased levels of protective purines: The accumulation of inosine and guanosine has been associated with anti-inflammatory and tissue-protective effects.

-

Decreased levels of damaging purines: The reduction in hypoxanthine and xanthine levels diminishes the substrate pool for xanthine oxidase, an enzyme that produces reactive oxygen species (ROS) during purine degradation.

The elevated levels of inosine, in particular, have been shown to activate adenosine A2B receptors, leading to increased renal medullary blood flow and subsequent diuresis, natriuresis, and glucosuria.

Role in Purine Metabolism

This compound's inhibition of PNPase directly impacts the purine salvage pathway. This pathway is crucial for recycling purine bases and maintaining a balanced nucleotide pool.

The Purine Salvage Pathway

The purine salvage pathway reclaims purine bases from the breakdown of nucleic acids. Key enzymes in this pathway include hypoxanthine-guanine phosphoribosyltransferase (HGPRT) and adenine phosphoribosyltransferase (APRT), which convert hypoxanthine, guanine, and adenine back into their respective nucleotides. PNPase plays a pivotal role by providing the purine bases for this recycling process.

Figure 1: this compound inhibits PNPase in the purine salvage pathway.

Signaling Pathway of this compound's Effects

The inhibition of PNPase by this compound initiates a signaling cascade that underlies many of its physiological effects. The accumulation of inosine leads to the activation of adenosine A2B receptors, which in turn stimulates adenylyl cyclase and increases intracellular cyclic AMP (cAMP) levels. This signaling pathway is particularly relevant in the kidney, where it contributes to increased renal medullary blood flow and subsequent effects on excretion.

Figure 2: Signaling cascade initiated by this compound's inhibition of PNPase.

Quantitative Data

The inhibitory potency of this compound and its effects on purine levels have been quantified in various studies.

| Parameter | Value | Substrate | Source |

| Inhibition Constant (Ki) | 2.8 µmol/L (95% CI, 2.2–3.5) | Inosine | |

| Inhibition Constant (Ki) | 2.8 μmol/L | Inosine | |

| 8-Aminohypoxanthine Ki | 28 µmol/L (95% CI, 23–34) | Inosine | |

| 8-Aminohypoxanthine Ki | 20 µmol/L (95% CI, 14–29) | Guanosine | |

| 8-Aminoinosine Ki | 35 µmol/L (95% CI, 26–49) | Inosine |

Table 1: In vitro inhibitory constants of 8-aminopurines against PNPase.

| Treatment | Effect on Urinary Excretion | Fold Change (vs. Control) | Source |

| This compound (33.5 μmol/kg, i.v. in rats) | Increase in Inosine | - | |

| Decrease in Hypoxanthine | - | ||

| Increase in Urine Volume | ~4-fold | ||

| Increase in Sodium Excretion | ~17-20-fold | ||

| Increase in Glucose Excretion | ~12-fold | ||

| Decrease in Potassium Excretion | ~70% | ||

| 8-Aminoguanosine (5 mg/kg/day, oral in rats) | Suppression of DOCA-salt hypertension | Significant | |

| This compound (5 mg/kg/day, oral in rats) | Suppression of DOCA-salt hypertension | Significant |

Table 2: In vivo effects of this compound and 8-aminoguanosine in rats.

Experimental Protocols

In Vitro PNPase Inhibition Assay

This protocol describes a method to determine the inhibitory constant (Ki) of this compound against recombinant human PNPase (rhPNPase).

Materials:

-

Recombinant human PNPase (rhPNPase)

-

This compound

-

Inosine or Guanosine (substrate)

-

Bovine Serum Albumin (BSA)

-

Potassium phosphate buffer (KH2PO4), pH 7.4

-

High-Performance Liquid Chromatography (HPLC) with UV detection

Procedure:

-

Prepare a reaction mixture containing rhPNPase (e.g., 1 ng) in potassium phosphate buffer.

-

Add varying concentrations of the substrate (inosine or guanosine, e.g., 100-2000 µmol/L) and this compound to the reaction mixture.

-

Incubate the mixture at 30°C for 10 minutes.

-

Stop the reaction and analyze the product (hypoxanthine or guanine) formation using HPLC with UV absorbance.

-

Fit the results to a competitive inhibition model using appropriate software (e.g., GraphPad Prism) to calculate the Ki value.

Figure 3: Workflow for in vitro PNPase inhibition assay.

In Vivo Assessment of Renal Function in Rats

This protocol outlines a method to evaluate the effects of this compound on renal excretory function in anesthetized rats.

Animal Model:

-

Sprague-Dawley rats

Procedure:

-

Anesthetize the rats and cannulate the trachea, carotid artery (for blood pressure and heart rate monitoring), jugular vein (for drug administration), and left ureter (for urine collection).

-

Place flow probes on the renal and mesenteric arteries to measure blood flow.

-

After a stabilization period, collect a baseline urine sample (Period 1).

-

Administer an intravenous bolus of this compound (e.g., 33.5 µmol/kg) or vehicle.

-

Collect urine at specified time intervals post-injection (e.g., Period 2: 40-70 minutes, Period 3: 85-115 minutes).

-

Measure urine volume and analyze the concentrations of sodium, potassium, glucose, inosine, and hypoxanthine.

-

Continuously monitor mean arterial blood pressure, heart rate, renal blood flow, and mesenteric blood flow throughout the experiment.

Applications in Drug Development

The unique pharmacological profile of this compound and its derivatives presents several opportunities for drug development:

-

Cardiovascular and Renal Diseases: The diuretic, natriuretic, and antihypertensive effects of this compound make it a promising candidate for treating hypertension and related cardiovascular and renal conditions.

-

Metabolic Syndrome: Studies in animal models have shown that this compound can improve glycemic control and reduce organ damage associated with the metabolic syndrome.

-

Age-Related Disorders: this compound has demonstrated the ability to reverse age-associated lower urinary tract dysfunction and retinal degeneration in rats.

-

Sickle Cell Disease: By rebalancing the purine metabolome, 8-aminopurines may offer a novel therapeutic approach for sickle cell disease.

Conclusion

This compound is a potent and selective inhibitor of PNPase that modulates purine metabolism with significant therapeutic potential. Its ability to increase protective purines while decreasing damaging ones offers a novel mechanism for treating a range of diseases. The detailed understanding of its mechanism of action and the availability of robust experimental protocols will facilitate further research and development of this compound and related compounds as a new class of therapeutics.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. scbt.com [scbt.com]

- 3. ahajournals.org [ahajournals.org]

- 4. 8-Aminopurines: A Promising New Direction for Purine-Based Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 8-Aminoinosine and 8-Aminohypoxanthine Inhibit Purine Nucleoside Phosphorylase and Exert Diuretic and Natriuretic Activity - PMC [pmc.ncbi.nlm.nih.gov]

8-Aminoguanine's Effect on Renal Excretory Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

8-Aminoguanine, a naturally occurring purine, has demonstrated significant effects on renal excretory function, positioning it as a molecule of interest for novel therapeutic development. This technical guide synthesizes the current understanding of this compound's mechanism of action, providing a detailed overview of its physiological effects, the underlying signaling pathways, and the experimental protocols used to elucidate these findings. Quantitative data from key studies are presented in structured tables for comparative analysis. The primary mechanism of this compound involves the inhibition of purine nucleoside phosphorylase (PNPase), which leads to a cascade of events culminating in diuresis, natriuresis, and glucosuria, alongside a distinct potassium-sparing effect. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology, nephrology, and drug development.

Core Mechanism of Action

This compound exerts its primary renal effects by inhibiting the enzyme purine nucleoside phosphorylase (PNPase).[1][2][3][4][5] This inhibition disrupts the normal purine catabolism pathway, leading to an accumulation of the PNPase substrate inosine in the renal interstitium. Elevated inosine levels then activate adenosine A2B receptors, which are expressed in the renal vasculature. Activation of these receptors stimulates adenylyl cyclase, leading to increased 3',5'-cAMP production in renal microvascular smooth muscle cells. This signaling cascade results in increased renal medullary blood flow, which is believed to be a key factor in enhancing renal excretory function.

The diuretic, natriuretic, and glucosuric effects of this compound are directly linked to this PNPase inhibition pathway. Notably, the potassium-sparing (antikaliuretic) effect of this compound is independent of PNPase inhibition. Evidence suggests that this effect is mediated through the inhibition of Rac1.

Quantitative Effects on Renal Parameters

The administration of this compound leads to significant and reproducible changes in key renal excretory parameters. The tables below summarize the quantitative data from studies in rat models.

Table 1: Effects of Intravenous this compound on Urine Volume and Electrolyte Excretion

| Parameter | Fold Increase / Decrease | Animal Model | Reference |

| Urine Volume | 3.6-fold increase | Sprague-Dawley Rats | |

| Sodium Excretion | 17.2-fold increase | Sprague-Dawley Rats | |

| Glucose Excretion | 12.2-fold increase | Sprague-Dawley Rats | |

| Potassium Excretion | 71.0% decrease | Sprague-Dawley Rats |

Table 2: Comparative Effects of this compound and Related Compounds on Sodium Excretion

| Compound | Fold Increase in Sodium Excretion | Animal Model | Reference |

| This compound | 17.2 | Sprague-Dawley Rats | |

| 8-Aminoguanosine | 26.6 | Sprague-Dawley Rats | |

| Amiloride (matched dose) | 13.6 | Sprague-Dawley Rats | |

| Guanine | 9.4 | Sprague-Dawley Rats | |

| 8-Nitroguanine | 7.8 | Sprague-Dawley Rats | |

| 8-Hydroxyguanosine | 7.1 | Sprague-Dawley Rats | |

| 8-Hydroxyguanine | 8.6 | Sprague-Dawley Rats |

Table 3: Effects of this compound on Renal Hemodynamics

| Parameter | Effect | Animal Model | Reference |

| Mean Arterial Blood Pressure | No significant change (acutely) | Sprague-Dawley Rats | |

| Heart Rate | No significant change (acutely) | Sprague-Dawley Rats | |

| Total Renal Blood Flow | Slight decrease | Sprague-Dawley Rats | |

| Glomerular Filtration Rate | Modest decrease | Sprague-Dawley Rats | |

| Medullary Blood Flow | Increased | Sprague-Dawley Rats |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway of this compound's diuretic action and a typical experimental workflow for its investigation.

References

Methodological & Application

Application Notes and Protocols for the Use of 8-Aminoguanine in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of 8-Aminoguanine, a potent inhibitor of purine nucleoside phosphorylase (PNP), in a cell culture setting. This document outlines the mechanism of action, provides detailed experimental protocols, and summarizes key quantitative data to facilitate its use in research and drug development.

Introduction

This compound is an endogenous purine that functions as a competitive inhibitor of purine nucleoside phosphorylase (PNPase). This inhibition leads to a shift in the purine metabolic pathway, resulting in the accumulation of PNPase substrates, such as inosine and guanosine, and a reduction in its products, hypoxanthine and guanine.[1] The increase in intracellular inosine can subsequently influence various signaling pathways, including the activation of adenosine A2B receptors, leading to a variety of cellular responses.[1][2] Due to its specific mechanism of action, this compound is a valuable tool for studying purine metabolism and its role in various physiological and pathological processes.

Mechanism of Action

This compound's primary mode of action is the competitive inhibition of purine nucleoside phosphorylase (PNPase). PNPase is a key enzyme in the purine salvage pathway, responsible for the phosphorolytic cleavage of N-ribosidic bonds in purine nucleosides. By inhibiting PNPase, this compound prevents the conversion of inosine to hypoxanthine and guanosine to guanine. This leads to an intracellular accumulation of inosine and guanosine. The elevated inosine levels can then activate adenosine receptors, particularly the A2B receptor, which in turn can modulate downstream signaling cascades, such as the cyclic AMP (cAMP) pathway.[2] Additionally, some studies suggest that this compound may also have a modest inhibitory effect on Rac1 activity.

Figure 1: Signaling pathway of this compound.

Data Presentation

The following tables summarize key quantitative data for the use of this compound.

| Parameter | Value | Source |

| Ki for human PNPase | ~2.8 µmol/L | |

| Molecular Weight | 166.14 g/mol | |

| Solubility | 2 mg/mL in 0.1 M NaOH |

Table 1: Physicochemical and Pharmacological Properties of this compound

| Cell Line/Model System | Effective Concentration | Observed Effect | Source |

| Renal Microvascular Smooth Muscle Cells | 100 µmol/L | Increased inosine and 3',5'-cAMP levels | |

| Mouse Cortical Collecting Duct Cells | 30 µmol/L | Inhibition of Rac1 activation | |

| Human T-leukemic cell lines | 100 µmol/L | Synergistic cytotoxic effect with deoxyguanosine |

Table 2: Experimentally Determined Effective Concentrations of this compound

Experimental Protocols

Figure 2: General experimental workflow.

Protocol 1: Preparation of this compound Stock Solution (10 mM)

Materials:

-

This compound (MW: 166.14 g/mol )

-

0.1 M Sodium Hydroxide (NaOH), sterile

-

1 M Hydrochloric Acid (HCl), sterile

-

Sterile, nuclease-free water

-

Sterile conical tubes

-

Sterile 0.22 µm syringe filter

Procedure:

-

Weigh out 1.66 mg of this compound and place it in a sterile conical tube.

-

Add 1 mL of sterile 0.1 M NaOH to dissolve the this compound. Gently vortex until fully dissolved. This will result in a 10 mM solution.

-

Carefully neutralize the solution by adding sterile 1 M HCl dropwise while monitoring the pH with a sterile pH strip or a calibrated pH meter. The target pH should be between 7.2 and 7.4 for compatibility with cell culture media.

-

Bring the final volume to a convenient concentration (e.g., 10 mL with sterile, nuclease-free water for a final concentration of 1 mM).

-

Sterile-filter the final stock solution using a 0.22 µm syringe filter into a new sterile tube.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.

Protocol 2: General Protocol for Treating Cells with this compound

Materials:

-

Cultured cells of interest

-

Complete cell culture medium

-

This compound stock solution (from Protocol 1)

-

Multi-well cell culture plates

Procedure:

-

Seed the cells in a multi-well plate at a density appropriate for the specific cell line and the duration of the experiment. Allow the cells to adhere and reach the desired confluency (typically 24 hours).

-

Prepare the desired working concentrations of this compound by diluting the stock solution in complete cell culture medium. A common starting range for many cell lines is 10-100 µM. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.

-

Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same final concentration of the solvent used for the stock solution, e.g., neutralized NaOH/HCl).

-

Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).

-

Proceed with downstream assays to assess the effects of this compound.

Protocol 3: Assessment of Cytotoxicity using MTT Assay

Materials:

-

Cells treated with this compound (from Protocol 2)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO or other suitable solvent to dissolve formazan crystals

-

96-well plate reader

Procedure:

-

Following the treatment period with this compound, add 10 µL of MTT solution to each well of the 96-well plate.

-

Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

-

Carefully remove the medium from each well.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Incubate the plate at room temperature for 15 minutes with gentle shaking to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control cells.

Protocol 4: Measurement of Purine Nucleoside Phosphorylase (PNP) Activity in Cell Lysates

Materials:

-

Cells treated with this compound (from Protocol 2)

-

Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Commercially available PNP activity assay kit (colorimetric or fluorometric) or a custom assay setup.

-

Protein quantification assay (e.g., BCA assay)

Procedure:

-

After treatment with this compound, wash the cells with ice-cold PBS.

-

Lyse the cells using a suitable lysis buffer on ice.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a standard protein assay.

-

Follow the manufacturer's instructions for the commercial PNP activity assay kit. Typically, this involves adding a specific amount of cell lysate to a reaction mixture containing the PNP substrate (e.g., inosine) and detecting the formation of the product (e.g., hypoxanthine or a downstream product).

-

Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

-

Normalize the PNP activity to the protein concentration of the cell lysate.

Protocol 5: Quantification of Inosine and Hypoxanthine in Cell Culture Supernatant by HPLC

Materials:

-

Cell culture supernatant from cells treated with this compound (from Protocol 2)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

C18 reverse-phase HPLC column

-

Mobile phase (e.g., a buffer/methanol gradient)

-

Inosine and hypoxanthine standards

Procedure:

-

Collect the cell culture supernatant from the treated and control cells.

-

Centrifuge the supernatant to remove any detached cells or debris.

-

Filter the supernatant through a 0.22 µm filter to remove any remaining particulate matter.

-

Prepare a standard curve using known concentrations of inosine and hypoxanthine.

-

Inject the prepared samples and standards onto the HPLC system.

-

Separate the analytes using a C18 column and a suitable mobile phase gradient.

-

Detect inosine and hypoxanthine using a UV detector at an appropriate wavelength (e.g., 254 nm).

-

Quantify the concentrations of inosine and hypoxanthine in the samples by comparing their peak areas to the standard curve.

These protocols provide a framework for investigating the effects of this compound in cell culture. Researchers should optimize these protocols for their specific cell types and experimental goals.

References

Application Notes: 8-Aminoguanine Assay for Hypertension Research

8-Aminoguanine: A Novel Investigational Tool for Metabolic Syndrome Research

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

8-Aminoguanine, an endogenous purine, is emerging as a significant pharmacological agent for investigating the complex pathophysiology of metabolic syndrome. This document provides detailed application notes and experimental protocols based on preclinical studies, offering a framework for researchers exploring its therapeutic potential. This compound's mechanism of action, centered on the modulation of the purine metabolome, presents a promising avenue for developing novel treatments for a condition characterized by a cluster of risk factors including obesity, insulin resistance, dyslipidemia, and hypertension.[1][2]

Mechanism of Action

This compound primarily acts as an inhibitor of the enzyme purine nucleoside phosphorylase (PNPase).[2][3][4] This inhibition leads to a "rebalancing" of the purine metabolome, increasing the levels of protective purines like inosine and guanosine, while decreasing the levels of potentially detrimental purines such as hypoxanthine and guanine.